MFCD18086033
Description
MFCD18086033 is a heterocyclic compound with structural features common to pyrrolo-triazine derivatives. Based on structurally related compounds, this compound is hypothesized to exhibit a molecular formula approximating C₆H₃Cl₂N₃ (molecular weight ~188.01 g/mol) with a polycyclic aromatic core containing nitrogen and halogen substituents . Key properties may include:
- Solubility: Moderate solubility in polar organic solvents (e.g., dimethylformamide).
- Bioactivity: Potential enzyme inhibition or receptor modulation due to halogenated aromatic motifs.
- Synthesis: Likely involves palladium-catalyzed cross-coupling or cyclization reactions, as seen in similar triazine derivatives .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-9-5-6-10(12(8-9)19-2)13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYQDDOXRHGTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC=N2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687821 | |
| Record name | 2-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258621-86-1 | |
| Record name | 2-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18086033 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.
Intermediate Formation: The intermediate compounds are formed through controlled reactions, which may include oxidation, reduction, or substitution reactions.
Final Product Formation: The final product, this compound, is obtained through purification processes such as crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques like chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
MFCD18086033 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
MFCD18086033 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD18086033 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It binds to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations :
- Halogen Influence : The chlorine atoms in CAS 918538-05-3 enhance electrophilic reactivity compared to the bromine in CAS 1761-61-1, which may improve binding affinity in kinase inhibition .
- Solubility : Both compounds exhibit low aqueous solubility, typical of halogenated aromatics, necessitating formulation optimization for pharmaceutical use .
Key Observations :
- Catalyst Efficiency : The A-FGO catalyst in CAS 1761-61-1 synthesis enables near-quantitative yields under green chemistry conditions, contrasting with the lower yields of triazine derivatives .
- Reaction Complexity : this compound’s hypothetical pathway requires stringent temperature control, increasing production costs compared to benzimidazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
